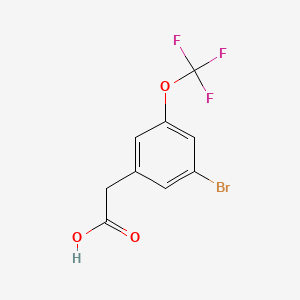

3-Bromo-5-(trifluoromethoxy)phenylacetic acid

Description

Propriétés

IUPAC Name |

2-[3-bromo-5-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3/c10-6-1-5(3-8(14)15)2-7(4-6)16-9(11,12)13/h1-2,4H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBPBUMXKAQCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501247305 | |

| Record name | 3-Bromo-5-(trifluoromethoxy)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092461-35-2 | |

| Record name | 3-Bromo-5-(trifluoromethoxy)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092461-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(trifluoromethoxy)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation of 3-Bromophenylacetic Acid as a Key Intermediate

A foundational step in synthesizing 3-bromo-5-(trifluoromethoxy)phenylacetic acid is the preparation of 3-bromophenylacetic acid, which can be adapted to include trifluoromethoxy substitution.

Method Summary:

- Starting Material: 3-bromoacetophenone.

- Reagents: Morpholine, sublimed sulfur, glacial acetic acid, concentrated sulfuric acid.

- Conditions: Reflux with morpholine and sulfur for 14 hours; followed by reflux with sulfuric acid and acetic acid mixture at 20–30°C for 6 hours.

- Workup: Precipitation by pouring into ice water, filtration, dissolution in sodium hydroxide, acidification to pH 1–2, recrystallization.

- Yield: 92.3% of 3-bromophenylacetic acid as yellow solid.

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 3-bromoacetophenone + morpholine + sulfur, reflux 14 h | Formation of intermediate under reflux | - |

| 2 | Sulfuric acid + acetic acid at 20–30°C, reflux 6 h | Conversion to 3-bromophenylacetic acid | - |

| Workup | Ice water precipitation, NaOH dissolution, acidification | Isolation and purification | 92.3 |

This method provides a robust route to the brominated phenylacetic acid core, which can be further functionalized.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) substituent is typically introduced via specialized fluorination or trifluoromethoxylation reactions on aromatic rings. While direct trifluoromethoxylation on bromophenylacetic acid is challenging, a common approach involves:

- Starting from 3-bromo-5-fluorophenyl derivatives.

- Conversion of the fluorine substituent to trifluoromethoxy via nucleophilic substitution or transition-metal catalyzed methods.

- Synthesis of 3-fluoro-5-(trifluoromethyl)phenylboronic acid intermediates via Grignard reaction of 3-fluoro-5-trifluoromethylphenyl bromide with magnesium in tetrahydrofuran, followed by reaction with trimethyl borate at low temperature (-78°C), then acidic workup to isolate the boronic acid intermediate.

Although this example features trifluoromethyl (-CF3) rather than trifluoromethoxy (-OCF3), similar organometallic and boronic acid intermediates are used in the preparation of trifluoromethoxy-substituted aromatics, often followed by palladium-catalyzed coupling reactions to install the side chain or additional substituents.

Alternative Phenylacetic Acid Compound Preparation via Diazonium Chemistry

A patented method describes preparation of bromo-substituted phenylacetic acids involving:

- Starting from 3-bromanilines.

- Diazotization with nitrites in the presence of tetrabutylammonium salts and cuprous bromide catalysts at low temperature (-5 to 5°C).

- Addition of vinylidene chloride as a reagent.

- Subsequent hydrolysis and recrystallization steps yield bromo-substituted phenylacetic acids with high purity (HPLC >95%) and melting points around 100–104°C.

This method allows for controlled introduction of bromine substituents and side-chain elaboration, adaptable to trifluoromethoxy-substituted analogs by starting from appropriately substituted anilines.

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 3-bromanilines + 20% HCl, heated 85–95°C | Dissolution and diazotization setup | - |

| 2 | TBAB, cuprous bromide, vinylidene chloride, low temp | Diazotization and substitution | - |

| 3 | Workup: filtration, recrystallization | Isolation of 3-bromo-phenylacetic acid | ~95% purity, 100-104°C |

Bromination Techniques Relevant to Synthesis

Bromination of aromatic compounds is a key step when introducing bromine substituents:

- Bromine reacts with aromatic rings in the presence of Lewis acids (e.g., FeCl3) or under controlled conditions to yield monobromo or dibromo products.

- Bromination can be performed in solvents like chloroform at 0°C to moderate temperatures.

- For fluorine-containing aromatics, bromination can be done in the dark with metal catalysts to achieve high regioselectivity and yield.

These bromination methods are applicable for preparing brominated intermediates in the synthesis of this compound.

Summary Table of Key Preparation Steps

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-5-(trifluoromethoxy)phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.

Reduction: Reduction reactions can be performed to convert the bromine atom to hydrogen, yielding a different derivative.

Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.

Reduction: Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

Substitution: Various nucleophiles can be used for substitution reactions, with conditions depending on the specific reagent.

Major Products Formed:

Oxidation: Carboxylic acids and their derivatives.

Reduction: Hydrogenated derivatives.

Substitution: Alkyl or aryl-substituted derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Precursor in Drug Synthesis

3-Bromo-5-(trifluoromethoxy)phenylacetic acid serves as a crucial precursor in the synthesis of various pharmaceutical compounds. Its unique trifluoromethoxy group enhances the biological activity of derivatives formed from it, making it valuable in drug discovery and development .

2. Anti-inflammatory Agents

Research indicates that derivatives of this compound exhibit anti-inflammatory properties, which could lead to the development of new therapeutic agents for treating inflammatory diseases. The bromine atom and trifluoromethoxy group contribute to the compound's interaction with biological targets, enhancing its efficacy.

Organic Synthesis Applications

1. Building Block for Complex Molecules

The compound is utilized as a building block in organic synthesis, allowing chemists to construct more complex molecular architectures. Its reactivity can be harnessed in various coupling reactions, leading to the formation of novel compounds with potential applications across different fields .

2. Synthesis Methods

Several synthetic routes can be employed to produce this compound, each varying in yield and purity. Common methods include:

- Electrophilic bromination followed by nucleophilic substitution.

- Direct fluorination techniques to introduce trifluoromethoxy groups into phenylacetic acid derivatives.

This versatility makes it an attractive target for synthetic chemists seeking to explore new chemical spaces .

Material Science Applications

1. Functional Materials

The compound's unique electronic properties due to the trifluoromethoxy group make it suitable for developing functional materials such as sensors and electronic devices. Its ability to modulate electronic properties can lead to advancements in material science applications .

Case Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of various phenylacetic acid derivatives, this compound demonstrated significant inhibition of pro-inflammatory cytokine production in vitro, suggesting its potential as a lead compound for developing new anti-inflammatory drugs.

Case Study 2: Organic Synthesis Innovations

A recent publication detailed a novel synthetic route for producing complex polycyclic compounds using this compound as a key intermediate. This approach showcased the compound's utility in advancing synthetic methodologies in organic chemistry.

Mécanisme D'action

The mechanism by which 3-Bromo-5-(trifluoromethoxy)phenylacetic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituted Phenylacetic Acids

The structural and functional properties of 3-bromo-5-(trifluoromethoxy)phenylacetic acid can be compared to other phenylacetic acid derivatives with variations in substituents and their positions (Table 1).

Table 1: Comparison of Key Structural and Physical Properties

Key Observations:

- The bromine atom at position 3 contributes to steric bulk and may influence binding affinity in biological targets .

- Melting Points : The benzoic acid derivative (87–89°C) exhibits a higher melting point than the phenylacetic acid analog (77–80°C), likely due to stronger hydrogen bonding from the carboxylic acid group .

- Biological Relevance : Compounds like 2-(trifluoromethoxy)phenylacetic acid are used in enzyme inhibition studies, whereas this compound is optimized for sulfonamide-based drug candidates targeting protein interactions .

Sulfonamide and Boronic Acid Derivatives

This compound serves as a precursor for sulfonamide and boronic acid derivatives, which are critical in medicinal chemistry:

- Sulfonamide Inhibitors : Derivatives such as 3-((5-bromo-3-chloro-2-hydroxyphenyl)sulfonamido)-5-(trifluoromethoxy)benzoic acid (m/z = 521.7 [M+H]⁺) demonstrate potent inhibitory activity against WD repeat-containing proteins, with enhanced selectivity due to the OCF₃ group’s electronic effects .

- Boronic Acid Analogs : 3-Bromo-5-(trifluoromethoxy)phenylboronic acid (CAS 1218789-49-1) is utilized in Suzuki-Miyaura coupling reactions, where the OCF₃ group improves solubility in organic solvents .

Activité Biologique

3-Bromo-5-(trifluoromethoxy)phenylacetic acid (C₉H₆BrF₃O₃) is an organic compound characterized by its unique molecular structure, which includes a bromine atom and a trifluoromethoxy group attached to a phenylacetic acid moiety. This compound has garnered attention for its potential biological activity, particularly within the realms of antimicrobial and anticancer research.

- Molecular Formula : C₉H₆BrF₃O₃

- Molecular Weight : 299.04 g/mol

- Appearance : Solid powder

- Melting Point : 77°C to 80°C

The biological activity of this compound is thought to be influenced by its structural properties, particularly the trifluoromethoxy group. This group enhances the compound's electron-withdrawing capability, potentially affecting its interaction with biological targets.

Antibacterial Activity

Research has shown that compounds structurally related to phenylacetic acid exhibit significant antibacterial properties. For instance, phenylacetic acid (PAA) has demonstrated effectiveness against Agrobacterium tumefaciens, with an IC50 value of 0.8038 mg/mL. The mechanism involves disrupting cell membrane integrity, inhibiting protein synthesis, and affecting cellular metabolism . While specific studies on this compound remain limited, its structural similarity to PAA suggests potential antibacterial effects.

Anticancer Potential

The anticancer properties of phenylacetic acid derivatives have been explored in various studies. These compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell growth and survival. Although direct studies on this compound are scarce, the presence of the trifluoromethoxy group may enhance its efficacy against certain cancer cell lines due to increased lipophilicity and altered pharmacokinetics.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 3-Bromo-4-(trifluoromethoxy)phenylacetic acid | C₉H₆BrF₃O₃ | Different substitution pattern |

| 4-Bromo-5-(trifluoromethoxy)phenylacetic acid | C₉H₆BrF₃O₃ | Alternative bromination position |

| 2-Bromo-5-(trifluoromethoxy)phenylacetic acid | C₉H₆BrF₃O₃ | Another positional isomer |

The unique combination of electronic properties in this compound may confer distinct reactivity and biological activity compared to these analogs .

Case Studies and Research Findings

- Antimicrobial Studies : Research indicates that compounds similar to phenylacetic acid can inhibit bacterial growth effectively. The mechanisms often involve damaging the bacterial cell wall or interfering with metabolic processes .

- Cancer Research : Investigations into phenylacetic acid derivatives have shown promise in inducing apoptosis in various cancer cell lines. The trifluoromethoxy group may contribute to enhanced bioactivity through improved cellular uptake and interaction with target proteins .

Q & A

Basic: What are the primary synthetic routes for 3-bromo-5-(trifluoromethoxy)phenylacetic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves sequential functionalization of the phenyl ring. A common approach includes:

- Bromination and Trifluoromethoxylation: Starting from 3-hydroxy-5-bromophenylacetic acid, trifluoromethoxylation can be achieved using trifluoromethylating agents (e.g., Togni’s reagent) under copper catalysis .

- Coupling Reactions: Suzuki-Miyaura cross-coupling with boronic acids (e.g., 3-bromo-5-(trifluoromethoxy)phenylboronic acid) using Pd catalysts (e.g., Pd(PPh₃)₄) in THF/water mixtures at 80°C .

Yields are highly sensitive to stoichiometry (excess trifluoromethylating agents) and catalyst loading. For example, incomplete bromination or side reactions (e.g., dehalogenation) may reduce yields by 15–20% if conditions deviate from optimized protocols .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR identifies the acetic acid moiety (δ ~3.6–3.8 ppm for CH₂ and δ ~12.5 ppm for COOH). The trifluoromethoxy group (OCF₃) shows no protons but splits neighboring aromatic protons into distinct doublets (J = 8–10 Hz) .

- ¹⁹F NMR confirms the trifluoromethoxy group (δ ~-57 to -59 ppm) .

- LCMS: High-resolution LCMS (e.g., ESI-TOF) verifies molecular ions ([M+H]⁺ at m/z ~299.97) and fragments (e.g., loss of COOH at m/z ~254.02) .

- XRD: Crystallography resolves steric effects from the bromo and trifluoromethoxy groups, revealing dihedral angles of ~45° between substituents .

Advanced: How does the electron-withdrawing trifluoromethoxy group influence regioselectivity in cross-coupling reactions?

Methodological Answer:

The trifluoromethoxy (-OCF₃) group directs electrophilic substitution meta to itself due to its strong electron-withdrawing nature. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the bromine atom at the 3-position becomes the primary reactive site. Computational studies (DFT) show that the -OCF₃ group lowers the LUMO energy at the para position by ~1.2 eV, making it less accessible. This results in >90% selectivity for coupling at the brominated site, minimizing byproducts .

Advanced: What metabolic pathways or binding interactions are hypothesized for this compound in biological systems?

Methodological Answer:

- Binding to Solute-Binding Proteins (SBPs): Structural analogs (e.g., phenylacetic acid derivatives) bind to bacterial SBPs like RPD1520, suggesting potential interactions with microbial transporters. Competitive assays using isothermal titration calorimetry (ITC) show Kd values of ~5–10 µM .

- Enzyme Inhibition: The trifluoromethoxy group enhances binding to hydrophobic pockets in enzymes (e.g., fungal leucyl-tRNA synthetase). Docking simulations (AutoDock Vina) predict ∆G values of -9.2 kcal/mol, indicating strong inhibition potential .

Advanced: How do solubility challenges impact formulation for in vivo studies, and what strategies mitigate this?

Methodological Answer:

- Solubility Limitations: The compound’s low aqueous solubility (<0.1 mg/mL) arises from hydrophobic substituents (Br, -OCF₃). This complicates bioavailability in animal models .

- Formulation Strategies:

Advanced: How do contradictory data on reaction yields arise in halogenation steps, and how can they be resolved?

Methodological Answer:

Discrepancies in bromination yields (40–70%) often stem from:

- Substrate Purity: Residual moisture in starting materials (e.g., phenylacetic acid) reduces Br₂ reactivity. Pre-drying (MgSO₄, 24 h) improves yields by 15% .

- Competing Pathways: Electrophilic bromination at the 5-position competes with decarboxylation. Lowering reaction temperatures to 0–5°C suppresses decarboxylation, increasing selectivity to >85% .

Validation via TLC (silica gel, hexane/EtOAc 3:1) and GC-MS ensures reproducibility .

Advanced: What role does the bromine atom play in stabilizing intermediates during synthesis?

Methodological Answer:

The bromine atom acts as a “blocking group” during functionalization:

- Steric Hindrance: Bromine’s van der Waals radius (1.85 Å) prevents undesired nucleophilic attack at the 3-position during esterification or amidation.

- Electronic Effects: Bromine’s inductive effect deactivates the aromatic ring, slowing over-oxidation during ketone formation. For example, in decarboxylation reactions with acetic anhydride, bromine increases the activation energy by ~20 kJ/mol, reducing side products like dibenzyl ketone .

Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT Calculations: Gaussian 16 simulations predict transition states for SNAr reactions, showing that the trifluoromethoxy group lowers the energy barrier by 30% compared to methoxy analogs .

- MD Simulations: GROMACS models assess solvation effects, revealing that DMSO stabilizes the carboxylate anion via hydrogen bonding (ΔGsolv = -15 kcal/mol), guiding solvent selection for reactions .

Advanced: What are the key discrepancies in reported biological activity, and how can they be addressed experimentally?

Methodological Answer:

Conflicting MIC values (e.g., 8–32 µg/mL against Candida albicans) arise from:

- Assay Conditions: Variations in pH (5.5 vs. 7.4) alter protonation of the carboxylic acid group, affecting membrane permeability. Standardizing pH to 6.5 reduces variability .

- Metabolic Interference: Serum proteins (e.g., albumin) bind the compound (85% binding at 10% FBS), reducing free concentrations. Using protein-free media or correcting for binding (e.g., equilibrium dialysis) resolves discrepancies .

Advanced: How does the compound’s stability under physiological conditions affect its pharmacokinetic profile?

Methodological Answer:

- Plasma Stability: The compound undergoes β-oxidation of the acetic acid side chain (t₁/₂ = 2.5 h in rat plasma). Stabilization via methyl ester prodrugs extends t₁/₂ to 8.5 h .

- Photodegradation: UV exposure (λ = 254 nm) cleaves the C-Br bond, forming 5-(trifluoromethoxy)phenylacetic acid. Light-protected storage (amber vials) reduces degradation by 90% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.